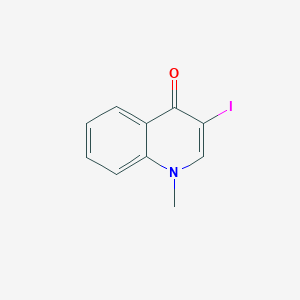

3-Iodo-1-methylquinolin-4(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8INO |

|---|---|

Molecular Weight |

285.08 g/mol |

IUPAC Name |

3-iodo-1-methylquinolin-4-one |

InChI |

InChI=1S/C10H8INO/c1-12-6-8(11)10(13)7-4-2-3-5-9(7)12/h2-6H,1H3 |

InChI Key |

VEUDHWIQUCKVSM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=O)C2=CC=CC=C21)I |

Origin of Product |

United States |

Synthetic Methodologies for 3 Iodo 1 Methylquinolin 4 1h One

Regioselective Iodination Protocols

Regioselectivity is a critical aspect of synthesizing 3-Iodo-1-methylquinolin-4(1H)-one, as the quinolone ring possesses multiple sites susceptible to electrophilic attack. The methodologies detailed below are designed to specifically target the C-3 position.

Direct C-3 Iodination of Quinolone-4(1H)-one Derivatives

Direct iodination at the C-3 position of a 1-methylquinolin-4(1H)-one scaffold offers an efficient route to the target compound. These methods introduce the iodine atom in a single step after the core quinolone structure is established.

A direct C-H iodination protocol utilizing radical chemistry has been developed for the C-3 selective iodination of quinolones. scispace.comrsc.org This method is noted for its operational simplicity and scalability. The reaction is believed to proceed through the in situ generation of an iodo radical, which then selectively attacks the C-3 position of the quinolone ring. scispace.comrsc.org This approach has been successfully applied to a variety of both electron-rich and electron-poor heteroaromatic systems, demonstrating its broad applicability. scispace.com Preliminary mechanistic studies suggest that the reaction likely occurs via a radical intermediate. nih.govacs.org

The use of molecular iodine (I₂) is a common strategy for the iodination of quinolin-4-ones. These reactions often require a mediator or specific conditions to promote the regioselective C-3 iodination. One such method involves the use of iodine in a saturated aqueous potassium iodide solution with n-butylamine to afford the 3-iodo-4(1H)-quinolone. acs.org Another approach utilizes hypervalent iodine(III) reagents, such as PIDA (diacetoxyiodobenzene), in the presence of potassium iodide (KI) in methanol (B129727) at room temperature to achieve C-3 iodination. nih.gov

| Reagent System | Substrate Example | Yield | Reference |

| I₂ / sat. aq. KI / n-butylamine | 4(1H)-quinolone | Not specified | acs.org |

| PIDA / KI / MeOH | 2-phenylquinolin-4(1H)-one | High | nih.gov |

This table summarizes selected molecular iodine-mediated approaches for C-3 iodination.

Catalytic systems provide a mild and efficient alternative for the regioselective iodination of quinolones. Ceric Ammonium Nitrate (CAN) has been identified as an effective, inexpensive, and non-toxic catalyst for this transformation. researchgate.net The reaction typically involves treating the quinolone substrate with molecular iodine in the presence of a catalytic amount of CAN in a solvent like acetonitrile. researchgate.netresearchgate.net This method has been successfully used for the selective 3-iodination of 2-aryl-1-methylquinolin-4(1H)-ones. researchgate.net

Another catalytic system employs sodium bicarbonate (NaHCO₃). The addition of a base like Na₂CO₃ has been shown to facilitate C-H activation, which is a key step in the iodination process. rsc.org

| Catalyst | Co-reagents | Substrate Example | Yield | Reference |

| Ceric Ammonium Nitrate (CAN) | I₂ | 2-Aryl-1-methylquinolin-4(1H)-one | Efficient | researchgate.net |

| Sodium Bicarbonate (as base) | I₂, Ni(II) catalyst | Amide-oxazoline directed systems | Facilitates C-H activation | rsc.org |

This table highlights catalytic systems used in the C-3 iodination of quinolone derivatives.

Multi-Step Approaches Involving Prior Functionalization

An alternative strategy to direct iodination is a multi-step sequence where the quinolone ring is first iodinated and then subsequently N-methylated.

This approach involves the initial synthesis of a 3-iodo-4(1H)-quinolone, followed by methylation at the nitrogen atom. A common procedure for the initial iodination step is the treatment of the parent 4-quinolone with iodine. researchgate.net Following the C-3 iodination, the resulting NH-quinolone can be N-methylated. For instance, the methylation of a 3-iodo-4(1H)-quinolone derivative can be achieved using a reagent like ethyl iodide in the presence of potassium carbonate in dimethylformamide (DMF). acs.org This sequential method provides a reliable route to N-alkylated 3-iodo-4-quinolones. researchgate.net

N-Methylation of 3-Halogenated Quinolin-4(1H)-ones

The synthesis of this compound can be effectively achieved through the N-methylation of a 3-halogenated quinolin-4(1H)-one precursor, specifically 3-iodo-quinolin-4(1H)-one. This transformation involves the introduction of a methyl group onto the nitrogen atom of the quinolone ring system. The general reaction is depicted below:

Scheme 1: N-methylation of 3-iodo-quinolin-4(1H)-one

This alkylation reaction is typically carried out using a suitable methylating agent in the presence of a base. Common methylating agents for such transformations include methyl iodide (MeI) and dimethyl sulfate (B86663) (DMS). eurekaselect.comnih.gov The choice of base and solvent is critical to ensure efficient and selective N-methylation over potential O-methylation. scientificupdate.com

Detailed research findings indicate that the reaction conditions can be optimized to achieve high yields. For instance, the use of a strong base is often necessary to deprotonate the nitrogen of the quinolone, making it sufficiently nucleophilic to attack the methylating agent.

Below is a table summarizing typical reaction conditions for the N-methylation of related heterocyclic compounds, which can be adapted for the synthesis of this compound.

Interactive Table 1: Exemplary Conditions for N-Methylation of Heterocycles

| Methylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Methyl Iodide | K₂CO₃ | Acetone | Reflux | 12-24 | 75-95 |

| Dimethyl Sulfate | NaH | THF | 0 - rt | 2-6 | 80-98 |

| Methyl Iodide | Cs₂CO₃ | DMF | 120 | 11-23 | ≤99 |

| Dimethyl Carbonate | TMEDA | DMF | 95 | 8 | ~95 |

The selection of the appropriate combination of reagents and conditions is paramount for the successful synthesis of this compound, with considerations for both yield and purity. For example, a patent describes the use of methyl iodide in an ester-based reactive solvent to achieve high yields of N-methylated quinolinium iodides. google.com

Comparative Analysis of Synthetic Efficiencies and Green Chemistry Considerations

From a green chemistry perspective, the N-methylation of 3-halogenated quinolin-4(1H)-ones presents several challenges. acs.orgnih.gov Traditional methylating agents like methyl iodide and dimethyl sulfate are highly toxic and carcinogenic, necessitating careful handling and disposal procedures. eurekaselect.com Solvents commonly used in these reactions, such as dimethylformamide (DMF), are also under scrutiny due to their environmental and health impacts.

To address these concerns, the development of greener synthetic methods is an active area of research. This includes the use of less toxic methylating agents, such as dimethyl carbonate (DMC), which is considered a more environmentally benign alternative. researchgate.net The use of greener solvents and catalyst systems that can be recycled and reused is also a key focus. wiley-vch.dersc.org

A comparative analysis of different methylating agents is presented in the table below, highlighting key green chemistry considerations.

Interactive Table 2: Comparative Analysis of Methylating Agents for N-Methylation

| Methylating Agent | Key Advantages | Key Disadvantages | Green Chemistry Considerations |

| Methyl Iodide (MeI) | High reactivity, good yields | Highly toxic, volatile, potential carcinogen | Poor; high E-Factor due to toxicity and waste |

| Dimethyl Sulfate (DMS) | High reactivity, cost-effective | Highly toxic, corrosive, carcinogen | Poor; high E-Factor, hazardous reagents |

| Dimethyl Carbonate (DMC) | Low toxicity, biodegradable | Lower reactivity, requires higher temperatures | Good; considered a green reagent, better atom economy |

| Trimethylsulfoxonium Iodide | Easy to handle solid | Produces sulfur-containing byproducts | Moderate; avoids highly volatile toxic reagents |

Reactivity and Transformations of 3 Iodo 1 Methylquinolin 4 1h One

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are powerful tools in organic synthesis for forming carbon-carbon (C-C) and carbon-heteroatom bonds, largely due to their mild reaction conditions and tolerance of a wide array of functional groups. researchgate.netmit.edu For 3-iodo-1-methylquinolin-4(1H)-one, the carbon-iodine bond is susceptible to oxidative addition to a palladium(0) center, initiating catalytic cycles for various coupling reactions. wikipedia.org

The Mizoroki-Heck reaction is a cornerstone of palladium catalysis, enabling the formation of a C-C bond by coupling an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org This reaction has been effectively applied to this compound to synthesize C3-alkenylated quinolones.

The Heck reaction of this compound with various alkenes, such as styrenes and acrylates, has been successfully demonstrated. researchgate.netresearchgate.net The reaction with styrene (B11656) derivatives leads to the formation of (E)-3-styrylquinolin-4(1H)-ones, which are of interest for their potential biological activities. researchgate.netresearchgate.net Similarly, coupling with butyl acrylate (B77674) has also been reported. researchgate.net

Research has shown that an N-protecting group on the quinolone is crucial for the efficiency of the Heck reaction. researchgate.net The reaction of N-methyl-3-iodo-4-quinolone with styrenes proceeds to give the desired products, whereas the unprotected analogue may show lower reactivity. researchgate.net

| Alkene | Catalyst System | Base | Solvent | Heating | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Styrene | Pd(OAc)₂ / TBAB | K₂CO₃ | H₂O | Ohmic (80°C, 10 min) | 91 | researchgate.net |

| 4-Methylstyrene | Pd(OAc)₂ / TBAB | K₂CO₃ | H₂O | Ohmic (80°C, 10 min) | 93 | researchgate.net |

| 4-Methoxystyrene | Pd(OAc)₂ / TBAB | K₂CO₃ | H₂O | Ohmic (80°C, 10 min) | 90 | researchgate.net |

| 4-Chlorostyrene | Pd(OAc)₂ / TBAB | K₂CO₃ | H₂O | Ohmic (80°C, 10 min) | 85 | researchgate.net |

| Butyl Acrylate | Pd(OAc)₂ / TBAB | K₂CO₃ | H₂O | Ohmic (80°C, 10 min) | 88 | researchgate.net |

| Styrene | Pd(PPh₃)₄ / PPh₃ | Et₃N | NMP | Conventional (100°C) | Moderate (46% for NH analog) | researchgate.net |

Heck Reaction

C-C Bond Formation with Alkenes (e.g., Styrenes, Acrylates)

Mechanistic Insights into Regioselectivity and Stereoselectivity

The Heck reaction mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-aryl bond, and finally, β-hydride elimination to release the product and regenerate the catalyst. libretexts.org The regioselectivity of the migratory insertion step is a critical factor determining the final product structure. buecher.denih.gov

For styrenes, the reaction with this compound typically yields the linear (E)-3-styryl product as the major isomer. researchgate.net This outcome is governed by both steric and electronic factors, where the aryl group adds to the less substituted carbon of the alkene double bond (β-position). libretexts.org However, the formation of the branched regioisomer, 3-(1-phenylethenyl)-4-quinolone, has been observed as a byproduct in some cases, indicating that the regioselectivity is not always absolute. researchgate.net The stereoselectivity of the reaction strongly favors the formation of the trans or (E)-alkene, which is a general feature of the Heck reaction due to the syn-addition and subsequent syn-elimination steps. organic-chemistry.orglibretexts.org

Influence of Catalysts, Ligands, and Bases (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

The choice of catalyst, ligand, and base significantly impacts the efficiency and outcome of the Heck reaction. researchgate.net Palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used catalyst precursors. wikipedia.org Pd(OAc)₂ is often more efficient than Pd(PPh₃)₄ as it can readily form the active Pd(0) species. libretexts.org

In the reaction of this compound, Pd(OAc)₂ has been used effectively in a ligand-free system in aqueous media, with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) to facilitate the reaction. researchgate.netrsc.org The use of phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), can stabilize the palladium catalyst, preventing its aggregation into inactive palladium black. researchgate.net For instance, the reaction of N-methyl-3-iodo-4-quinolone with styrene has been carried out using Pd(PPh₃)₄ as the catalyst and additional PPh₃ as a ligand. researchgate.net The electronic properties and bulkiness of phosphine ligands can influence the rates of oxidative addition and reductive elimination steps in the catalytic cycle. researchgate.net

The base is essential for neutralizing the hydrogen halide produced during the reaction and for regenerating the Pd(0) catalyst. libretexts.org Both organic bases like triethylamine (B128534) (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) have been successfully employed in the Heck coupling of this compound. researchgate.netresearchgate.net

Advanced Heating Methodologies (e.g., Microwave-Assisted, Ohmic Heating in Aqueous Media)

To improve reaction times and yields, advanced heating methods have been explored for Heck reactions. nih.gov Microwave-assisted organic synthesis has become an increasingly popular technique for promoting clean, high-yielding reactions under mild conditions. nih.govorganic-chemistry.org Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher product yields with fewer side products compared to conventional heating. nih.govnih.gov This is achieved through efficient internal heating by direct coupling of microwave energy with the polar molecules in the reaction mixture. audreyli.com

A particularly innovative and green approach is the use of ohmic heating in aqueous media. researchgate.net This method has been successfully applied to the Heck reaction of this compound with styrenes, providing excellent yields in very short reaction times (e.g., 10 minutes). researchgate.net Ohmic heating offers a very efficient way to perform organic reactions in water, highlighting a sustainable methodology. researchgate.net

| Heating Method | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Microwave Irradiation | Sealed vessel, 150-200°C, 5-80 min | Reduced reaction times, higher yields, fewer side products, less solvent and catalyst needed. | nih.govaudreyli.com |

| Ohmic Heating | Aqueous media, 80°C, 10 min | Extremely rapid, high efficiency, environmentally friendly (uses water as solvent). | researchgate.net |

While specific examples of cascade reactions starting directly from this compound are not extensively detailed in the provided search results, the reactivity of this scaffold makes it a prime candidate for such transformations. One-pot sequential Heck-Mizoroki cross-coupling reactions have been used to functionalize other complex iodo-substituted heterocyclic systems, demonstrating the feasibility of such an approach. fapesp.brfapesp.br A plausible sequence could involve an initial Heck reaction of this compound, followed by another transformation in the same pot, such as a subsequent cross-coupling reaction at a different position or a cyclization event involving the newly introduced substituent. nih.govnih.gov

Cascade and One-Pot Sequential Transformations via Heck Coupling

Synthesis of Fused Polycyclic Aromatic Nitrogen Heterocycles (e.g., Acridones)

The synthesis of fused polycyclic aromatic nitrogen heterocycles, such as acridones, represents a significant application of iodinated quinolones. Acridone (B373769) and its derivatives are an important class of compounds known for their broad spectrum of biological activities. nih.gov While direct use of this compound in acridone synthesis is a specific pathway, the general strategies for constructing the acridone core often involve the formation of a central carbonyl-containing ring fused to two aromatic systems.

One common approach to acridone synthesis involves the palladium-catalyzed carbonylation of diarylamines. organic-chemistry.org In a related context, quinazolinone-tagged acridones have been synthesized to explore their cytotoxic potentials. nih.gov These synthetic strategies highlight the importance of forming key C-C and C-N bonds to construct the fused polycyclic system.

Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.org This reaction is particularly valuable for creating biaryl linkages and other complex carbon skeletons.

The reaction of this compound with various boronic acids or esters in a Suzuki-Miyaura coupling provides a direct route to 3-aryl or 3-vinyl substituted 1-methylquinolin-4(1H)-ones. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyoutube.com This methodology is widely employed for the synthesis of a diverse range of organic compounds. sigmaaldrich.comorganic-chemistry.orgrsc.org

Key Steps in the Suzuki-Miyaura Catalytic Cycle:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the quinolone.

Transmetalation: The organic group from the boronic acid is transferred to the palladium complex.

Reductive Elimination: The newly formed carbon-carbon bond is created as the product is released from the palladium, regenerating the Pd(0) catalyst. wikipedia.org

Table 1: Examples of Suzuki-Miyaura Reaction Parameters

| Reactant A | Reactant B | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 1-Methyl-3-phenylquinolin-4(1H)-one |

| This compound | Vinylboronic acid pinacol (B44631) ester | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 1-Methyl-3-vinylquinolin-4(1H)-one |

A significant challenge in cross-coupling reactions, including the Suzuki-Miyaura reaction, can be the poor solubility of substrates, particularly those with large, rigid structures like polycyclic heteroaromatics. nih.gov Quinolone derivatives themselves can exhibit limited solubility in common organic solvents. nih.gov To address this, several strategies have been developed:

Solvent Screening: Employing a range of solvents or solvent mixtures to find optimal reaction conditions.

Use of Specialized Ligands: Certain phosphine ligands can enhance the solubility of the palladium catalyst and the reaction intermediates.

Solid-State Synthesis: High-temperature ball-milling techniques have been successfully used for Suzuki-Miyaura reactions of poorly soluble aryl halides, offering a solvent-free alternative. nih.gov

Other Potential Cross-Coupling Methodologies for Iodinated Quinolones (e.g., Sonogashira Reaction)

Beyond the Suzuki-Miyaura reaction, the iodo-functionality on the quinolone ring allows for other important cross-coupling reactions. The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the synthesis of arylalkynes and conjugated enynes. libretexts.orgwikipedia.org

The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, often an amine. youtube.comyoutube.com The reactivity of the halide in Sonogashira coupling generally follows the order I > Br > Cl, making this compound an excellent substrate for this transformation. libretexts.org This reaction provides a direct pathway to introduce an alkynyl moiety at the 3-position of the quinolone core. organic-chemistry.org

Other Reaction Pathways and Derivatizations at the Iodo-Functionality

The iodine atom in this compound serves as a versatile handle for a variety of other chemical transformations beyond palladium-catalyzed cross-coupling reactions. These alternative pathways open up avenues for further derivatization and the synthesis of novel quinolone-based structures.

One such possibility involves the reaction with various nucleophiles. For instance, reactions with amines, thiols, or alcohols could potentially lead to the corresponding 3-amino, 3-thio, or 3-alkoxy substituted quinolones, although such reactions might require specific catalytic conditions to proceed efficiently.

Another area of potential derivatization is through metal-halogen exchange reactions. Treatment with organolithium or Grignard reagents could generate a nucleophilic carbon at the 3-position of the quinolone ring. This in situ generated organometallic species can then be reacted with a range of electrophiles, such as aldehydes, ketones, or esters, to introduce a variety of functional groups. For example, selective iodine/magnesium exchange reactions have been demonstrated for diiodo-dienes and related compounds, which can then be used to form new carbon-carbon bonds. rsc.org

Furthermore, the iodo-substituent can be involved in cyclization reactions. Intramolecular reactions, where another functional group on the quinolone or a tethered side chain reacts with the C-I bond, could lead to the formation of new fused ring systems. For example, intramolecular cyclization of iodides has been observed in other heterocyclic systems. mdpi.com

Spectroscopic and Structural Characterization of 3 Iodo 1 Methylquinolin 4 1h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of a molecule reveals the number of different types of protons, their electronic environments, and their proximity to other protons. For quinolin-4(1H)-one derivatives, the aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm), while the N-methyl protons resonate further upfield.

In the absence of direct experimental data for 3-Iodo-1-methylquinolin-4(1H)-one, the ¹H NMR spectra of related compounds such as 6-chloro-3-iodo-2-methylquinolin-4(1H)-one and 3-iodo-7-methoxy-2-methylquinolin-4(1H)-one can be used for comparison. For instance, in a study by Bio et al. (2014), the ¹H NMR spectrum of 6-chloro-3-iodo-2-methylquinolin-4(1H)-one in DMSO-d₆ showed distinct signals for the aromatic protons at δ 8.02 (dd, J = 7.9, 2.3 Hz, 1H), 7.71 (dd, J = 8.8, 2.5 Hz, 1H), and 7.60 (d, J = 8.8 Hz, 1H). The methyl group at the C2 position appeared as a singlet at δ 2.64 ppm. acs.org Similarly, for 3-iodo-7-methoxy-2-methylquinolin-4(1H)-one, the aromatic protons were observed at δ 7.97 (d, J = 8.91 Hz, 1H) and 6.91–6.96 (m, 2H), with the methoxy (B1213986) and methyl groups resonating at δ 3.86 (s, 3H) and 2.60 (s, 3H) respectively. acs.org A broad singlet corresponding to the N-H proton is also typically observed around δ 11.96 ppm. acs.org

Based on these analogs, the expected ¹H NMR spectrum of this compound in a similar solvent would likely feature a singlet for the N-methyl group around δ 3.5-4.0 ppm. The proton at C2 would likely appear as a singlet in the aromatic region, and the remaining aromatic protons on the benzo-fused ring would exhibit characteristic splitting patterns (doublets, triplets, or doublet of doublets) depending on their coupling with adjacent protons. The introduction of the iodine atom at the C3 position would influence the chemical shift of the neighboring C2 proton.

Table 1: Comparative ¹H NMR Data of 3-Iodo-quinolin-4(1H)-one Derivatives (in DMSO-d₆)

| Compound | H-5 | H-6 | H-7 | H-8 | N-H/N-CH₃ | Other Protons | Reference |

| 6-Chloro-3-iodo-2-methylquinolin-4(1H)-one | 8.02 (dd) | - | 7.71 (dd) | 7.60 (d) | ~12.0 (br s) | 2.64 (s, 2-CH₃) | acs.org |

| 3-Iodo-7-methoxy-2-methylquinolin-4(1H)-one | 7.97 (d) | 6.91-6.96 (m) | - | 6.91-6.96 (m) | 11.96 (br s) | 2.60 (s, 2-CH₃), 3.86 (s, 7-OCH₃) | acs.org |

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. In quinolin-4(1H)-ones, the carbonyl carbon (C4) is typically observed at a downfield chemical shift (around δ 170-180 ppm). The carbon atom bearing the iodine (C3) would be expected to have a chemical shift significantly influenced by the heavy atom effect of iodine, generally appearing at a more upfield position than a vinyl carbon. The N-methyl carbon would resonate in the upfield region of the spectrum.

Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning proton and carbon signals and for determining the connectivity within a molecule.

COSY (Correlation Spectroscopy) experiments would reveal proton-proton coupling networks, helping to assign the signals of the aromatic protons on the benzene (B151609) ring by showing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence) experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FT-IR), Attenuated Total Reflectance (ATR))

Vibrational spectroscopy probes the molecular vibrations of a compound and provides information about the functional groups present. In the FT-IR or ATR spectrum of this compound, several characteristic absorption bands would be expected. The most prominent would be the strong absorption band corresponding to the C=O stretching vibration of the quinolone carbonyl group, typically appearing in the region of 1620-1680 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would also be present. The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹. The presence of the N-methyl group would give rise to C-H stretching and bending vibrations.

Studies on related quinolinone derivatives have reported the characteristic carbonyl stretching frequency. For example, in a series of substituted quinolin-2(1H)-ones, the C=O stretching vibration was observed around 1637 cm⁻¹. ias.ac.in

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (quinolone) | Stretching | 1620 - 1680 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1200 - 1350 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (methyl) | Stretching | 2850 - 2960 |

| C-I | Stretching | < 600 |

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, which allows for the determination of the molecular weight and elemental composition of a compound.

HRMS provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental formula. For this compound (C₁₀H₈INO), the calculated exact mass would be a key piece of data for its definitive identification. The presence of iodine, which has a single stable isotope (¹²⁷I), would simplify the isotopic pattern in the mass spectrum. The molecular ion peak [M]⁺ would be expected, along with fragmentation patterns characteristic of the quinolone core. For instance, the HRMS data for 3-bromo-quinolin-2(1H)-one showed the [M+H]⁺ peaks at m/z 223.9682 and 225.9705, corresponding to the two isotopes of bromine. rsc.org For this compound, a single prominent molecular ion peak would be anticipated.

Gas Phase Isomer Analysis and Tautomerism Studies

While direct experimental gas-phase studies on this compound are not extensively documented in the available literature, theoretical and computational studies on related quinolinone systems provide significant insights into its likely behavior. Quantum-chemical methods, including Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been employed to investigate the 4-hydroxy/4-oxo tautomerism in various 3-substituted quinolin-4(1H)-ones. nuph.edu.uaresearchgate.net

For isolated molecules in the gas phase, these computational models are crucial for predicting the relative stabilities of different tautomers. In the case of quinolinone derivatives, a delicate balance between the aromatic stabilization of the enol (4-hydroxyquinoline) form and the greater stability of the amide group in the keto (quinolin-4(1H)-one) form governs the tautomeric equilibrium. While many pyridones tend to favor the enol form in the gas phase to gain aromaticity, the situation for quinolones can be more complex and highly dependent on the substitution pattern. Theoretical studies on related 2-methyl-quinolin-4(1H)-ones have shown that the energy difference between the 4-oxo and 4-hydroxy tautomers can be influenced by the nature of the substituent at the 3-position. nuph.edu.uaresearchgate.net

X-ray Diffraction Studies

X-ray diffraction is an indispensable technique for the unambiguous determination of molecular structures in the solid state at an atomic level. nih.gov It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physicochemical properties of a compound.

Although a specific crystal structure for this compound is not publicly available, the structures of several closely related quinolinone derivatives have been determined, providing a strong basis for understanding its solid-state conformation. For instance, the crystal structure of 4-hydroxy-1-methylquinolin-2(1H)-one, a constitutional isomer, reveals a planar, delocalized π-system and confirms its existence in the enol tautomeric form in the crystal lattice. helsinki.fi

In contrast, studies on other quinolin-4(1H)-one derivatives often show the predominance of the keto form in the solid state. For example, the crystal structure of 3-chloro-4-methylquinolin-2(1H)-one, a related halo-quinolinone, exists as the keto tautomer in the crystal, forming dimers through N—H···O hydrogen bonds. researchgate.net Similarly, the synthesis of 3-tosylquinoline-4(1H)-one derivatives, followed by chlorination and further substitution, underscores the stability of the quinolin-4-one core during synthetic transformations. nih.govabovchem.com

The analysis of these related structures suggests that this compound would likely crystallize in the keto form, with the quinolinone ring being essentially planar. The crystal packing would be influenced by intermolecular forces such as dipole-dipole interactions and potentially weak C—H···O or C—H···I interactions.

Table 1: Crystallographic Data for Related Quinolone Derivatives

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Reference |

| 4-hydroxy-1-methylquinolin-2(1H)-one | Monoclinic | P2₁/n | C3-C4 = 1.357(2), C4-O4 = 1.337(1) | helsinki.fi |

| 3-chloro-4-methylquinolin-2(1H)-one | Monoclinic | P2₁/c | C=O ≈ 1.23, C-Cl ≈ 1.73 | researchgate.net |

| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole | Triclinic | P-1 | - |

Note: Data for closely related compounds are presented to infer the likely structural characteristics of this compound.

Tautomeric Equilibria and Structural Predominance in Different Phases (e.g., NH-4-oxo tautomerism)

The tautomerism in quinolinones is a critical aspect that influences their chemical reactivity and biological activity. For this compound, the relevant equilibrium is between the keto (4-oxo) form and the enol (4-hydroxy) form. The term "NH-4-oxo tautomerism" is not applicable here due to the presence of a methyl group on the nitrogen atom, which prevents the migration of a proton from the nitrogen.

In different phases, the position of the tautomeric equilibrium is dictated by a combination of intramolecular and intermolecular factors, including solvent polarity and hydrogen bonding capabilities.

In Solution: Studies on 3-substituted 2-methyl-quinolin-4(1H)-ones using ¹³C NMR spectroscopy have shown that these compounds predominantly exist in the 4-oxo form in polar aprotic solvents like DMSO. nuph.edu.uaresearchgate.net The significant deshielding of the C4 carbon nucleus in the ¹³C NMR spectrum serves as a clear indicator of the carbonyl character and thus the prevalence of the keto tautomer. nuph.edu.ua

In the Solid State: As inferred from the X-ray crystallographic data of analogous compounds, the keto form is generally favored in the solid state for 4-quinolones. This preference is often attributed to the formation of stable intermolecular hydrogen bonds and favorable crystal packing of the keto tautomer.

In the Gas Phase: While the keto form is often more stable, the enol form can become more significant in the gas phase due to the gain in aromaticity in the quinoline (B57606) ring system.

Theoretical calculations on related quinolone esters have indicated a preference for the hydroxyquinoline (enol) form in the gas phase, with the energy difference between the tautomers being in the range of 27-38 kJ/mol. researchgate.net However, experimental studies using matrix isolation FTIR spectroscopy on a related compound showed no evidence of the oxo tautomer, indicating that the enol form was exclusively present in the gas phase under those conditions. researchgate.net This highlights that the specific substitution pattern plays a crucial role in determining the predominant tautomer in the gas phase.

Table 2: Factors Influencing Tautomeric Equilibrium in Quinolones

| Factor | Influence on Equilibrium | Predominant Form |

| Solvent Polarity | Polar aprotic solvents stabilize the more polar keto form. | Keto |

| Hydrogen Bonding | Intermolecular H-bonding in the solid state favors the keto form. | Keto |

| Aromaticity | The enol form benefits from the aromaticity of the quinoline ring. | Enol (favored in gas phase) |

| Substitution | The electronic nature of substituents can shift the equilibrium. | Dependent on substituent |

Computational and Theoretical Investigations of 3 Iodo 1 Methylquinolin 4 1h One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules due to its balance of accuracy and computational cost. samipubco.comnih.govmdpi.com It is used to predict a wide range of molecular properties by calculating the electron density of a system. For 3-Iodo-1-methylquinolin-4(1H)-one, DFT calculations can provide a detailed understanding of its behavior at the molecular level.

Geometry Optimization and Energetic Analysis

The first step in most computational studies is the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy structure on the potential energy surface. DFT methods, such as B3LYP combined with a suitable basis set like 6-311++G(d,p), are commonly used for this purpose. nih.govnih.gov The optimization process calculates bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule.

Energetic analysis provides information on the stability of the molecule. The total energy calculated for the optimized structure is a key parameter. Furthermore, thermodynamic properties such as enthalpy, Gibbs free energy, and entropy can be determined from frequency calculations performed on the optimized geometry. This data is essential for predicting the molecule's stability and reactivity under different conditions.

Table 1: Representative Theoretical Geometrical Parameters for a Quinolinone Core Structure This table is illustrative, based on typical quinolinone structures, as specific data for this compound is not available.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length (Å) | C2=O | ~1.24 Å |

| C3-I | ~2.10 Å | |

| N1-CH3 | ~1.47 Å | |

| C4=C4a | ~1.38 Å | |

| **Bond Angle (°) ** | C2-C3-C4 | ~119° |

| C3-C4-N1 | ~121° | |

| C4-N1-C8a | ~120° |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations are a valuable tool for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method within DFT is widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). arxiv.org Theoretical predictions, when compared with experimental spectra, can help in the definitive assignment of signals. princeton.edu While machine learning and advanced computational methods are continuously improving prediction accuracy, DFT remains a foundational technique. arxiv.org

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. nih.govresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive and polarizable, as it requires less energy to excite an electron from the ground state. nih.gov The analysis of the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. researchgate.net For quinolinone derivatives, the HOMO is often distributed over the benzene (B151609) ring, while the LUMO may be localized on the pyridinone ring, indicating the flow of charge during electronic transitions. researchgate.net

Table 2: Illustrative Frontier Orbital Data for a Quinolinone System This table presents typical values for quinolinone derivatives to illustrate the concept.

| Parameter | Description | Typical Energy Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | 3.5 to 4.5 eV |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visual method used to understand the charge distribution and reactive sites of a molecule. uni-muenchen.denih.gov An MEP map displays the electrostatic potential on the surface of the molecule, using a color scale to indicate different charge regions. researchgate.net

Red/Yellow Regions: Indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack. In quinolinones, these are typically found around electronegative atoms like the carbonyl oxygen. researchgate.net

Blue Regions: Indicate areas of positive potential (electron-poor), which are prone to nucleophilic attack.

Green Regions: Represent neutral or near-zero potential.

The MEP map for this compound would provide valuable insights into its intermolecular interaction patterns and chemical reactivity. researchgate.net

Analysis of Non-Linear Optical (NLO) Properties

Molecules with significant charge separation and extended π-conjugated systems often exhibit non-linear optical (NLO) properties, making them candidates for applications in optoelectronics and photonics. rsc.orgnih.gov Computational methods can predict NLO properties by calculating the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). ijastems.orgnasc.ac.in

A large hyperpolarizability value indicates a strong NLO response. nasc.ac.in For quinolinone derivatives, the presence of electron-donating and electron-withdrawing groups can enhance intramolecular charge transfer, leading to significant NLO activity. researchgate.net DFT calculations are instrumental in screening potential NLO materials before undertaking complex and costly synthesis and experimental validation. nih.gov

Quantum Chemical Methods for Tautomeric Studies

Quinolin-4(1H)-ones can potentially exist in tautomeric equilibrium with their corresponding 4-hydroxyquinoline (B1666331) form. Quantum chemical methods, particularly DFT, are employed to study the relative stabilities of these tautomers. nih.govacs.org By calculating the total electronic energies and Gibbs free energies of each tautomer, it is possible to predict which form is more stable in the gas phase or in different solvents (using solvation models like PCM).

The calculations involve optimizing the geometry of each tautomer and then computing their energies. The energy difference between the tautomers indicates the position of the equilibrium. For many quinolone systems, the 4-oxo form is found to be significantly more stable than the 4-hydroxy tautomer, which is crucial for its biological and chemical behavior. nih.govacs.org

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques, particularly those grounded in quantum mechanics, are powerful tools for investigating the structural and electronic properties of molecules like this compound. Density Functional Theory (DFT) is a commonly employed method for optimizing molecular geometries and calculating various molecular parameters for quinoline (B57606) derivatives. researchgate.netnih.gov Such studies typically use basis sets like B3LYP/6-31G(d,p) to achieve a balance between computational cost and accuracy in predicting molecular structures and energies. nih.govrsc.org

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. libretexts.org For this compound, the key areas of conformational flexibility are the orientation of the N-methyl group and the slight puckering of the dihydropyridinone ring.

A theoretical conformational analysis would involve rotating the key dihedral angles and calculating the potential energy of each resulting conformer. The most stable conformation would correspond to the global minimum on the potential energy surface. Such an analysis for this compound would likely reveal a preferred orientation that minimizes the steric repulsion between the iodine atom and the substituents on the nitrogen and adjacent carbons.

Molecular recognition involves the specific interaction of the molecule with other molecules or biological targets. The electrostatic potential map of this compound, which could be calculated using DFT, would highlight regions of positive and negative charge. The carbonyl oxygen would be a region of high electron density, making it a hydrogen bond acceptor. The iodine atom can also participate in halogen bonding, a non-covalent interaction that could be crucial for its recognition by other molecules.

Below is an illustrative table of the type of data that a full conformational analysis using DFT would provide. The values are hypothetical and serve to demonstrate the expected outputs of such a computational study.

| Dihedral Angle (O=C4-C3-I) | Relative Energy (kcal/mol) | Key Interactions |

| 0° | +5.8 | Eclipsed: High steric and torsional strain |

| 60° | +1.2 | Gauche: Moderate steric interaction |

| 120° | +3.5 | Eclipsed interaction with C2-H bond |

| 180° | 0.0 | Anti-periplanar: Most stable, minimized steric clashes |

Theoretical Elucidation of Reaction Mechanisms and Pathways

Theoretical chemistry provides invaluable tools for understanding the mechanisms of chemical reactions, including the formation of this compound. The iodination of quinolones at the C3 position has been the subject of mechanistic studies. scispace.comrsc.org

A plausible pathway for the synthesis of this compound is the direct C-H iodination of the precursor, 1-methylquinolin-4(1H)-one. Research on the regioselective iodination of quinolines and quinolones suggests that the reaction can proceed through a radical-based mechanism. scispace.comrsc.org This contrasts with some other halogenations that may proceed via an electrophilic aromatic substitution pathway.

The proposed radical mechanism is initiated by the generation of an iodo radical (I•) from a suitable iodine source, often in the presence of an oxidant like potassium persulfate (K₂S₂O₈). scispace.com The mechanism can be summarized in the following key steps:

Initiation: Generation of the iodo radical.

Propagation: The iodo radical adds to the C3 position of the quinolone ring. The C3 position is favored due to the stability of the resulting radical intermediate.

Oxidation & Deprotonation: The radical intermediate is then oxidized and deprotonated to yield the final 3-iodo product.

Computational studies can model this proposed pathway, calculating the activation energies for each step and the stability of the intermediates. Such calculations would help to confirm the favorability of C3 iodination over other positions and validate the proposed radical mechanism. For instance, the stability of the radical intermediate formed by addition at C3 can be compared to that of intermediates from addition at other positions on the ring. The C3 position is adjacent to the carbonyl group and part of an enamine-like system, which can influence the stability of the radical intermediate.

The table below outlines the proposed mechanistic steps for the formation of 3-iodo-quinolones.

| Step | Description | Species Involved |

| 1 | Radical Generation | I⁻, S₂O₈²⁻ → I•, SO₄²⁻, SO₄•⁻ |

| 2 | Radical Addition | 1-methylquinolin-4(1H)-one + I• → Radical Intermediate |

| 3 | Oxidation/Deprotonation | Radical Intermediate → this compound |

This theoretical framework provides a solid foundation for understanding the chemical behavior of this compound and for guiding the synthesis of related compounds.

Applications As a Strategic Building Block in Advanced Organic Synthesis

Synthesis of Complex Quinolone Derivatives and Fused Heterocyclic Scaffolds

The 3-iodo-1-methylquinolin-4(1H)-one scaffold is a foundational element for the elaboration of more complex quinolone structures and the assembly of polycyclic heterocyclic systems. The iodo-substituent acts as a versatile handle for derivatization, particularly through transition metal-catalyzed reactions.

The iodine atom at the C-3 position of the quinolone ring is an excellent leaving group in various cross-coupling reactions, providing access to a wide range of 3-substituted quinolin-4(1H)-ones. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are particularly effective for this purpose. The Suzuki-Miyaura reaction, for instance, allows for the introduction of aryl and vinyl groups by coupling the iodo-quinolone with corresponding boronic acids. nih.govmasterorganicchemistry.com This methodology is crucial for creating derivatives with diverse electronic and steric properties, which is essential for tuning the biological activity and physical characteristics of the target molecules. Similarly, the Sonogashira reaction facilitates the introduction of alkynyl moieties, further expanding the chemical space accessible from this key intermediate. researchgate.net

A prominent application of this compound is in the synthesis of (E)-3-styrylquinolin-4(1H)-ones via the Heck reaction. researchgate.net This palladium-catalyzed reaction couples the iodo-quinolone with various styrene (B11656) derivatives to form a new carbon-carbon bond, yielding conjugated systems with specific stereochemistry. The reaction is generally efficient, and modern protocols have been developed to enhance its performance, such as using ohmic heating in aqueous media, which can lead to faster reaction times and improved yields. researchgate.net The resulting styrylquinolones are not only valuable compounds in their own right but also serve as precursors for further synthetic transformations. researchgate.net

Table 1: Selected Conditions for the Heck Reaction of this compound with Styrenes

| Coupling Partner | Catalyst | Base | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Styrene | Pd(PPh₃)₄ | Et₃N | NMP | 100 °C | 46 | researchgate.net |

| Styrene | Pd(OAc)₂ | K₂CO₃ | Water/TBAB | Ohmic Heating, 50-60 °C | High (not specified) | researchgate.net |

| Butyl acrylate (B77674) | Pd(OAc)₂ | CH₃COOK | Water/TBAB | Ohmic Heating, 50-60 °C | High (not specified) | researchgate.net |

NMP: N-Methyl-2-pyrrolidone; TBAB: Tetrabutylammonium (B224687) bromide

The synthetic utility of derivatives obtained from this compound extends to the construction of fused polycyclic systems. For example, 3-vinylquinolin-4(1H)-ones, synthesized via the Heck reaction, can act as dienes in Diels-Alder reactions. Their reaction with dienophiles like N-methylmaleimide leads to the formation of novel acridone (B373769) derivatives, which are an important class of polycyclic aromatic compounds. researchgate.net Furthermore, related synthons such as 4-chloro-3-iodoquinoline (B1365794) are instrumental in building other fused heterocycles. Through a sequence involving a palladium-catalyzed Sonogashira reaction with arylacetylenes, followed by nucleophilic displacement of the chlorine and subsequent cyclization, novel 1,2-pyrrolo[3,2-c]quinolines can be efficiently synthesized. researchgate.net

Strategies for Molecular Diversification and Library Synthesis

The robust reactivity of this compound makes it an ideal starting material for combinatorial chemistry and the synthesis of compound libraries for high-throughput screening. nih.gov The ability to systematically modify the C-3 position through various cross-coupling reactions allows for the generation of a large number of analogs from a common core structure. This approach is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. For instance, a library of iodo-quinoline derivatives was synthesized and screened for antimicrobial activity, demonstrating how this scaffold can be used to rapidly generate a diverse set of molecules for biological evaluation. nih.gov This strategy of molecular diversification is efficient for discovering new therapeutic agents and exploring the chemical biology of the quinolone scaffold. nih.gov

Development of New Synthetic Methodologies Capitalizing on Iodo-Functionality

The predictable and versatile reactivity of the carbon-iodine bond in this compound has spurred the development and optimization of synthetic methodologies. Palladium-catalyzed cross-coupling reactions are central to this development. nih.gov The Heck, Suzuki, and Sonogashira reactions, all of which utilize an organopalladium catalytic cycle, have become standard methods for C-C bond formation in modern organic synthesis, and the iodo-quinolone is an excellent substrate for these transformations. masterorganicchemistry.comresearchgate.netresearchgate.net The development of more efficient catalyst systems, milder reaction conditions, and greener solvents, such as the use of ohmic heating in water, showcases the ongoing innovation that capitalizes on the unique reactivity of the iodo-functionality. researchgate.net These advancements not only facilitate the synthesis of complex molecules but also contribute to the broader field of synthetic organic chemistry by providing more sustainable and efficient bond-forming strategies.

Table 2: Overview of Synthetic Methodologies Utilizing this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type |

|---|---|---|---|---|

| Heck Reaction | Alkenes (e.g., Styrene) | Pd(OAc)₂ or Pd(PPh₃)₄, Base | C(sp²)-C(sp²) | 3-Alkenyl-quinolones |

| Suzuki Reaction | Organoboron compounds | Pd(PPh₃)₄, Base | C(sp²)-C(sp²) | 3-Aryl/Vinyl-quinolones |

| Sonogashira Reaction | Terminal Alkynes | Pd catalyst, Cu(I) co-catalyst, Base | C(sp²)-C(sp) | 3-Alkynyl-quinolones |

Medicinal Chemistry Significance of 3 Iodo 1 Methylquinolin 4 1h One As a Molecular Precursor

Contribution to the Design and Synthesis of Novel Quinolone-Based Scaffolds

The 4-quinolone ring system is a fundamental structure in numerous biologically active compounds. The presence of the iodo group at the C-3 position of 3-Iodo-1-methylquinolin-4(1H)-one provides a reactive handle for various cross-coupling reactions. This facilitates the introduction of diverse functional groups and the construction of more complex molecular architectures.

For instance, palladium-catalyzed reactions such as the Heck coupling can be employed to introduce styryl groups at the C-3 position. nih.gov Similarly, etherification and selenylation reactions have been successfully carried out at this position using palladium-NHC catalysts. nih.gov These synthetic strategies allow for the creation of novel quinolone-based scaffolds that can be further evaluated for their biological activities. The ability to readily functionalize the quinolone core at the C-3 position is a significant advantage in the design of new drug candidates.

Exploration of Structure-Activity Relationship (SAR) through C-3 Functionalization for Modulating Biological Profiles

The biological activity of quinolone derivatives is highly dependent on the nature and position of substituents on the quinolone ring. rsc.org The C-3 position is a critical site for modification, and the functionalization of this position plays a crucial role in modulating the biological profile of the resulting compounds.

The ability to systematically modify the C-3 position of the this compound precursor allows medicinal chemists to conduct detailed structure-activity relationship (SAR) studies. By synthesizing a library of C-3 functionalized analogs and evaluating their biological activities, researchers can identify the key structural features required for a desired therapeutic effect. This iterative process of design, synthesis, and testing is fundamental to the discovery of new and improved drug candidates.

Table 1: Impact of C-3 Functionalization on Quinolone Activity

| C-3 Substituent | Observed Biological Effect | Reference |

| Carboxylic Acid | Essential for antibacterial activity in many quinolones. | youtube.com |

| Styryl Groups | Can be introduced via Heck coupling for novel scaffolds. | nih.gov |

| Aryl Sulfide Groups | Can be introduced via Pd-NHC catalyzed cross-coupling. | nih.gov |

| Sulfone Groups | Can be incorporated through metal-free radical oxidative cyclization. | nih.gov |

Role in the Development of Privileged Structures in Drug Discovery

The concept of "privileged structures" in drug discovery refers to molecular scaffolds that are capable of binding to multiple, unrelated biological targets. nih.gov These scaffolds serve as versatile templates for the design of new ligands with high affinity for specific receptors. nih.gov The quinolone ring system is considered a privileged structure due to its presence in a wide range of biologically active compounds with diverse therapeutic applications, including antibacterial, anticancer, and antiviral agents. researchgate.netmdpi.com

This compound, as a key precursor to a variety of quinolone derivatives, plays a significant role in the development of these privileged structures. Its utility in synthesizing diverse libraries of quinolone-based compounds allows for the exploration of their interactions with a broad spectrum of biological targets. This approach can lead to the identification of novel therapeutic agents for various diseases.

Precursors for Specific Classes of Bioactive Agents (e.g., DNA Interacting Agents, Topoisomerase Modulators)

The quinolone scaffold is a well-established pharmacophore for agents that interact with DNA and modulate the activity of topoisomerase enzymes. These enzymes are crucial for DNA replication, transcription, and repair, making them important targets for cancer and infectious disease therapies.

Quinolone-based drugs, such as the fluoroquinolone antibiotics, exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. The planarity between the 4-oxo group and the 3-carboxylic acid group is thought to be important for binding to DNA gyrase. nih.gov

Furthermore, certain quinolone derivatives have shown promise as anticancer agents by targeting human topoisomerases. For example, some quinolone analogues have been found to inhibit tubulin polymerization and induce apoptosis in cancer cells. mdpi.com The ability to functionalize the this compound precursor at the C-3 position allows for the synthesis of novel quinolone derivatives with tailored properties for specific interactions with DNA and topoisomerase enzymes. This makes it a valuable tool in the development of new anticancer and antimicrobial agents.

Future Perspectives and Research Trajectories

Advancements in Sustainable and Eco-Friendly Synthesis of Halogenated Quinolones

The synthesis of halogenated quinolones is progressively moving towards more sustainable and environmentally benign methodologies. Traditional synthesis routes often require harsh conditions and the use of toxic reagents. Modern approaches, however, emphasize metal-free reactions and the use of greener solvents. For instance, an effective and environmentally friendly one-step method for preparing 4-quinolone derivatives utilizes water as a solvent and a weak base, simplifying the synthesis and reducing the environmental impact. mdpi.com Another innovative strategy involves the metal-free arylation of ethyl acetoacetate (B1235776) with hypervalent diaryliodonium salts under mild conditions, which has been successfully applied to the synthesis of complex antimalarial quinolones. nih.gov Research also highlights palladium-catalyzed carbonylative Sonogashira cross-coupling reactions using molybdenum hexacarbonyl as a solid, and therefore safer, source of carbon monoxide. nih.gov These methods, which can be performed at room temperature or with microwave heating to reduce reaction times, are applicable to substrates with sensitive functional groups. nih.gov The development of one-pot syntheses, such as the DABCO-mediated decarboxylative cyclization of isatoic anhydrides, further contributes to the efficiency and sustainability of quinolone synthesis by minimizing steps and waste. rsc.org A green chemical approach for a related pyrano[4,3-b]quinoline system has been developed using 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) in water, showcasing the potential for aqueous-based electrophilic cyclization. researchgate.net

Exploration of Novel Reactivity Pathways and Catalytic Systems for 3-Iodo-1-methylquinolin-4(1H)-one

The iodine atom at the C-3 position of this compound serves as an excellent handle for introducing molecular diversity through cross-coupling reactions. Palladium-catalyzed reactions are particularly prominent in the functionalization of this scaffold. The Heck reaction, for example, provides an efficient route to synthesize (E)-N-methyl-3-styryl-4-quinolones by coupling N-methyl-3-iodo-4-quinolone with various styrene (B11656) derivatives. researchgate.net Research indicates that the presence of a protecting group on the nitrogen, such as the methyl group in the title compound, is crucial for the efficiency of this transformation. researchgate.net

These palladium-catalyzed cross-coupling reactions are valued for their mild reaction conditions and tolerance of a wide array of functional groups. researchgate.net Beyond the Heck reaction, the Sonogashira reaction of 4-chloro-3-iodoquinoline (B1365794) with arylacetylenes has been used to establish new pathways for synthesizing novel fused heterocyclic systems like 1,2-pyrrolo[3,2-c]quinolines. researchgate.net These catalytic systems open avenues for creating a broad library of quinolone derivatives with potential applications in medicinal chemistry and materials science.

Table 1: Optimal Conditions for Heck Reaction of N-Methyl-3-iodo-4-quinolone with Styrenes

| Entry | Styrene Derivative | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Styrene | Pd(PPh₃)₄ | PPh₃ | Et₃N | NMP | 100 | 46 |

| 2 | 4-Methylstyrene | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 85 |

| 3 | 4-Methoxystyrene | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 79 |

| 4 | 4-Chlorostyrene | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 81 |

This table is based on data presented for the Heck reaction of N-methyl-3-iodo-4-quinolone and its derivatives. researchgate.net

Integration with Advanced Synthetic Techniques (e.g., Flow Chemistry, Automated Synthesis)

The synthesis of this compound and its derivatives stands to benefit significantly from the integration of advanced synthetic technologies like flow chemistry and automated synthesis. Flow chemistry, where reactions are run in a continuously flowing stream rather than a batch-wise process, offers numerous advantages including enhanced safety, better heat and mass transfer, and improved scalability. nih.govallfordrugs.com This technology is particularly well-suited for handling highly unstable intermediates and exothermic reactions, which can be challenging in traditional batch setups. allfordrugs.com For instance, the generation and use of organolithium reagents, which often require cryogenic temperatures in batch processes, can be performed at higher temperatures and with precise residence time control in flow reactors. allfordrugs.com

Deeper Computational Insights into Reactivity, Selectivity, and Structure-Based Design

Computational chemistry provides powerful tools for understanding the properties of quinolone derivatives and guiding the design of new compounds. Molecular docking, for example, is used to predict and analyze the binding interactions between quinolone derivatives and biological targets like DNA topoisomerases. nih.gov Such studies are crucial for elucidating the mechanisms of action and for the rational design of new therapeutic agents with improved efficacy. nih.govresearchgate.net For instance, docking studies have been employed to investigate the binding affinity of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) to the main protease of SARS-CoV-2, highlighting their potential as antiviral agents. nih.gov

Furthermore, computational methods can predict the reactivity and selectivity of compounds like this compound in various chemical transformations. By modeling reaction pathways and transition states, chemists can optimize reaction conditions and predict the outcomes of novel synthetic routes. Spectroscopic data, when combined with computational analysis, can confirm the structures of newly synthesized compounds. mdpi.com The structure-based design approach, informed by these computational insights, allows for the targeted modification of the quinolone scaffold to enhance desired properties, whether for biological activity or materials science applications. nih.gov

Emerging Applications of this compound in Materials Science and Beyond

While the primary research focus on quinolones has been in medicinal chemistry due to their potent biological activities, the unique structural and electronic properties of this compound suggest potential applications in materials science. The quinolone ring system is a privileged scaffold that can be functionalized to create novel organic materials.

The reactive carbon-iodine bond is a key feature, enabling its use as a versatile building block in the synthesis of larger, conjugated systems through cross-coupling reactions. For example, the synthesis of (E)-N-methyl-3-styryl-4-quinolones via the Heck reaction produces compounds with extended π-systems. researchgate.net These styryl derivatives could serve as precursors for organic dyes, fluorescent probes, or components in organic light-emitting diodes (OLEDs). The ability to tune the electronic properties of the quinolone core through substitution allows for the rational design of materials with specific optical and electronic characteristics. Further research into the polymerization or incorporation of this quinolone moiety into larger macromolecular structures could lead to the development of novel functional polymers with unique photophysical or conductive properties, expanding the utility of this compound far beyond its traditional applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.